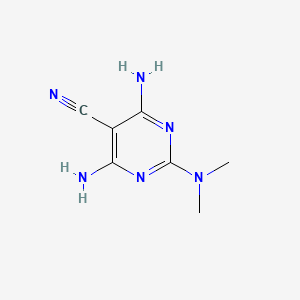![molecular formula C19H25ClN4O2 B13353699 N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Chlorobenzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to introduce the chlorobenzyl group.
Cyclopentylamine Derivative Formation: The cyanocyclopentyl group can be introduced through the reaction of cyclopentylamine with cyanogen bromide.
Coupling Reactions: The final step involves coupling the chlorobenzyl intermediate with the cyanocyclopentyl derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(methyl)amino)acetamide
- N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(propyl)amino)acetamide
Uniqueness
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C19H25ClN4O2 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]acetamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-2-24(13-18(26)23-19(14-21)9-3-4-10-19)12-17(25)22-11-15-5-7-16(20)8-6-15/h5-8H,2-4,9-13H2,1H3,(H,22,25)(H,23,26) |
InChIキー |
ZDHGTSBKVIXFBZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
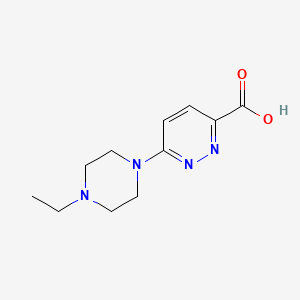


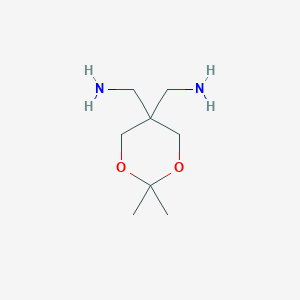
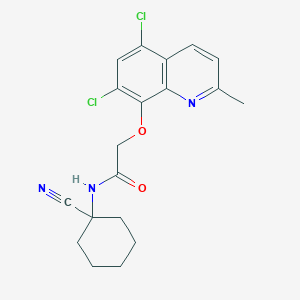
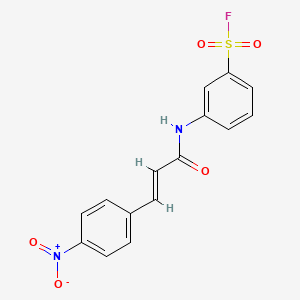
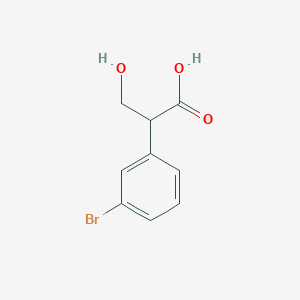
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
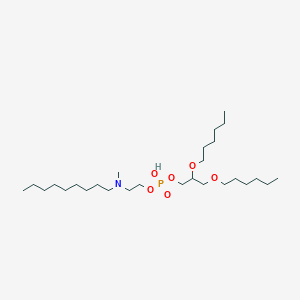
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)

